

A Comprehensive Technical Guide to the Solubility of Mercurous Bromide (Hg_2Br_2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mercurous bromide*

Cat. No.: *B092202*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of **mercurous bromide** (Hg_2Br_2), a compound of interest in various chemical and pharmaceutical research areas. Understanding the solubility of this inorganic salt in both aqueous and organic media is fundamental to its application and handling. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Executive Summary

Mercurous bromide is characterized by its extremely low solubility in water and its general insolubility in common organic solvents. Its aqueous solubility is quantified by the solubility product constant (K_{sp}), a measure of the equilibrium between the solid compound and its constituent ions in a saturated solution. This guide consolidates available data on its solubility and outlines established methods for its empirical determination.

Quantitative Solubility Data

The solubility of **mercurous bromide** is a critical parameter for its use in any solution-based application. The data has been compiled from various chemical handbooks and databases.

Table 2.1: Solubility of Mercurous Bromide (Hg_2Br_2) at 25°C

Solvent	Formula	Solubility	$K_{\text{sp}} / \text{p}K_{\text{sp}}$
Water	H_2O	$3.9 \times 10^{-5} \text{ g/L}$ ^[1] (equivalent to $\sim 0.000004 \text{ g/100 mL}$ ^[2])	5.6×10^{-23} ^[3] / $\text{p}K_{\text{sp}}: 22.19 - 22.28$ ^{[1][4]}
Ethanol	$\text{C}_2\text{H}_5\text{OH}$	Insoluble ^{[1][4]}	Not Applicable
Diethyl Ether	$(\text{C}_2\text{H}_5)_2\text{O}$	Insoluble ^{[1][4]}	Not Applicable
Acetone	$(\text{CH}_3)_2\text{CO}$	Insoluble ^[4]	Not Applicable
Fuming Nitric Acid	HNO_3	Soluble ^[1]	Not Applicable
Hot Concentrated Sulfuric Acid	H_2SO_4	Soluble ^[1]	Not Applicable

Experimental Protocols for Solubility Determination

The determination of solubility for sparingly soluble salts like **mercurous bromide** requires sensitive and precise analytical methods. The following protocols describe two common and reliable techniques: Gravimetric Analysis and Conductometry.

Gravimetric Analysis

This classical method involves the direct measurement of the mass of the solute dissolved in a known volume of a saturated solution.

Objective: To determine the mass concentration of Hg_2Br_2 in a saturated aqueous solution.

Materials:

- **Mercurous bromide** (Hg_2Br_2)
- Deionized water

- Analytical balance (± 0.0001 g)
- Thermostatic shaker or water bath
- Volumetric flasks
- Filtration apparatus (e.g., Buchner funnel, filter paper)
- Evaporating dish
- Drying oven

Procedure:

- Preparation of Saturated Solution: Add an excess amount of **mercurous bromide** to a known volume of deionized water in a conical flask. This ensures that the solution reaches saturation with undissolved solid remaining.
- Equilibration: Seal the flask and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. Check for equilibrium by analyzing samples at different time points until the concentration is constant.
- Filtration: Carefully filter the saturated solution to separate the undissolved solid. It is crucial to maintain the temperature during filtration to prevent changes in solubility.
- Sample Measurement: Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish.
- Evaporation: Gently heat the evaporating dish to evaporate the solvent (water), leaving behind the dissolved **mercurous bromide**.
- Drying and Weighing: Place the evaporating dish in a drying oven at an appropriate temperature (e.g., 105°C) until a constant mass is achieved. Cool the dish in a desiccator before weighing it on an analytical balance.
- Calculation: The solubility is calculated from the mass of the residue and the volume of the filtrate used.

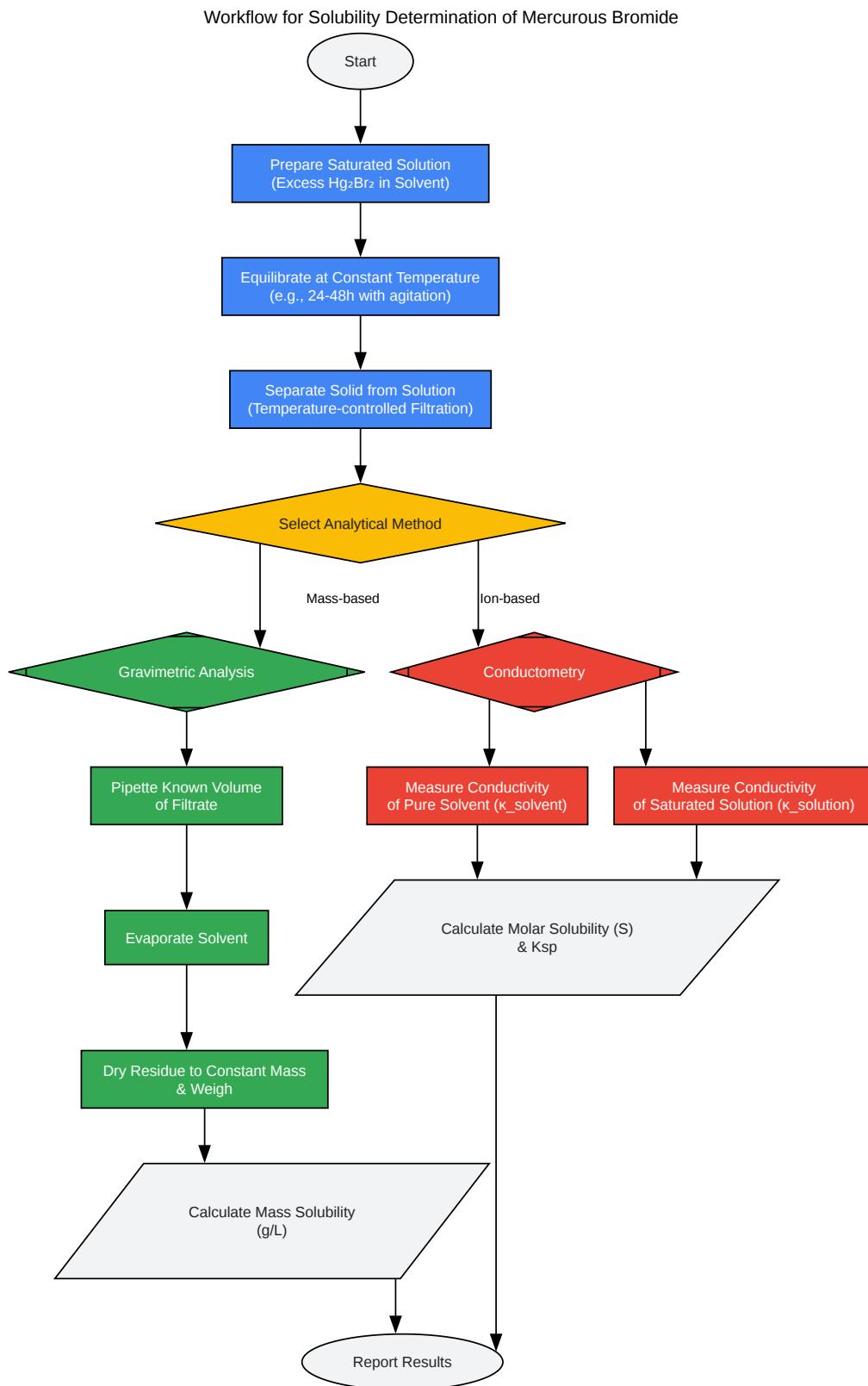
Conductometry

This method is based on the principle that the electrical conductivity of a solution is related to the concentration of dissolved ions. It is particularly suitable for sparingly soluble salts.

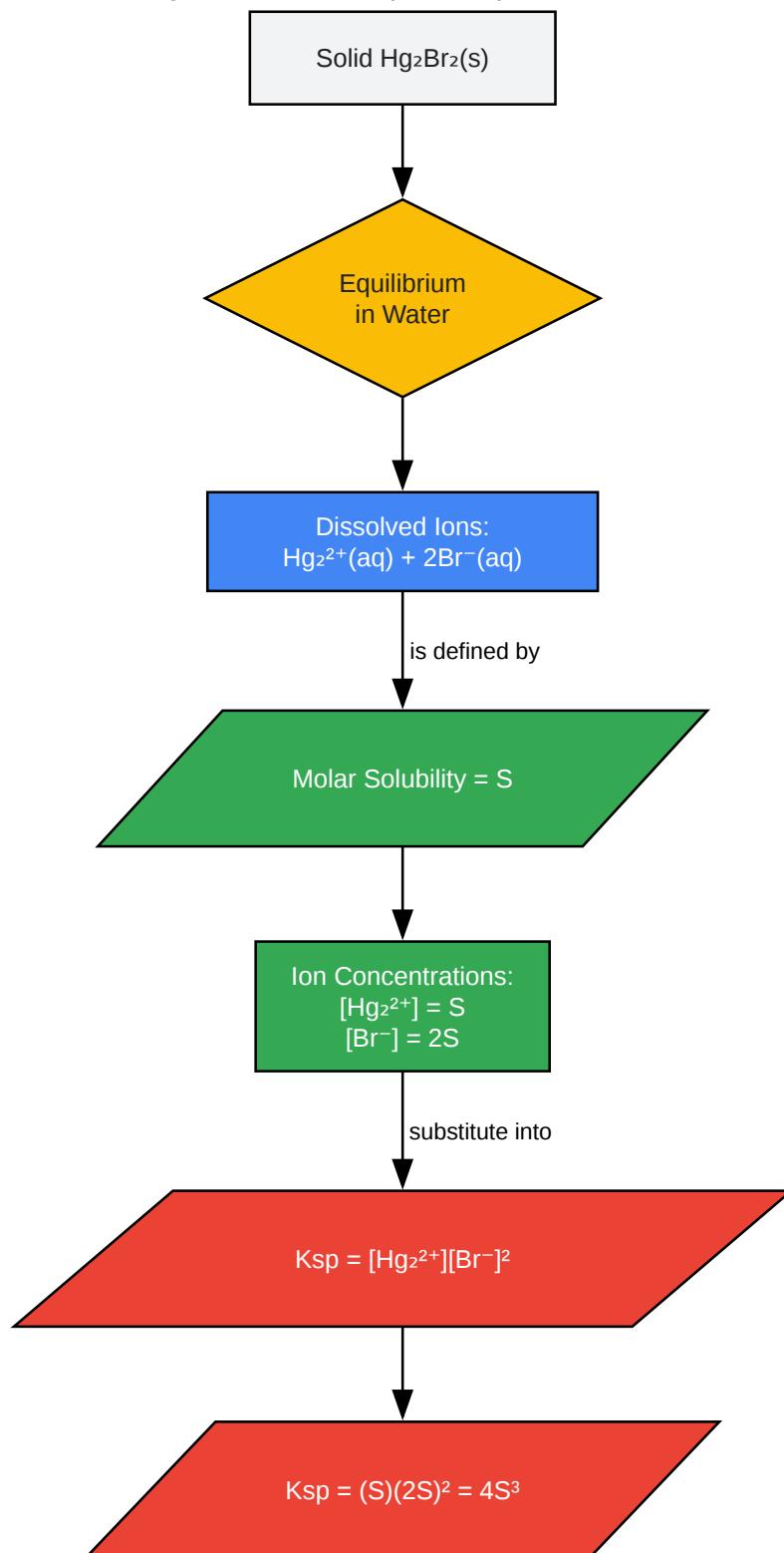
Objective: To determine the molar solubility and K_{sp} of Hg_2Br_2 by measuring the conductivity of its saturated solution.

Materials:

- **Mercurous bromide** (Hg_2Br_2)
- High-purity, deionized water (conductivity water)
- Conductivity meter and cell
- Thermostatic water bath
- Magnetic stirrer and stir bars


Procedure:

- Preparation of Saturated Solution: Prepare a saturated solution of **mercurous bromide** in conductivity water as described in the gravimetric method (steps 1 and 2).
- Conductivity Measurement of Water: Measure the specific conductance of the deionized water used to prepare the solution.
- Conductivity Measurement of Saturated Solution: After filtration, measure the specific conductance of the saturated **mercurous bromide** solution using a calibrated conductivity meter. Ensure the temperature is controlled and constant.
- Calculation of Specific Conductance of Hg_2Br_2 : Subtract the specific conductance of the water from that of the saturated solution to obtain the specific conductance due to the dissolved ions of Hg_2Br_2 .
- Calculation of Molar Solubility: The molar solubility (S) can be calculated using the formula: $S = (1000 * \kappa) / \Lambda^\circ$ Where:


- κ is the specific conductance of the salt (in S/cm).
- Λ° is the molar conductivity at infinite dilution. This is calculated using Kohlrausch's law of independent migration of ions ($\Lambda^\circ = \lambda^\circ(\text{Hg}_2^{2+}) + 2\lambda^\circ(\text{Br}^-)$). Values for limiting ionic conductances (λ°) are obtained from literature.
- Calculation of K_{sp} : The solubility product constant (K_{sp}) for Hg_2Br_2 (dissociating into Hg_2^{2+} and 2Br^-) is calculated as: $K_{\text{sp}} = [\text{Hg}_2^{2+}][\text{Br}^-]^2 = (S)(2S)^2 = 4S^3$

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental procedures for determining the solubility of **mercurous bromide**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of Hg₂Br₂.

Logical Relationship for K_{sp} Calculation[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of Mercurous Bromide (Hg_2Br_2)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092202#solubility-of-mercurous-bromide-in-water-and-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com